molecular formula C24H25ClN2O3S B2722081 6-CHLORO-4-(2,4-DIMETHYLBENZENESULFONYL)-3-(4-METHYLPIPERIDINE-1-CARBONYL)QUINOLINE CAS No. 1111015-53-2

6-CHLORO-4-(2,4-DIMETHYLBENZENESULFONYL)-3-(4-METHYLPIPERIDINE-1-CARBONYL)QUINOLINE

Cat. No.: B2722081
CAS No.: 1111015-53-2
M. Wt: 456.99
InChI Key: PCDCAHCHKYXMAS-UHFFFAOYSA-N
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Description

6-CHLORO-4-(2,4-DIMETHYLBENZENESULFONYL)-3-(4-METHYLPIPERIDINE-1-CARBONYL)QUINOLINE is an organic compound that belongs to the quinoline family. This compound is characterized by the presence of a chloro group at the 6th position, a sulfonyl group attached to a 2,4-dimethylphenyl ring at the 4th position, and a carbonyl group linked to a 4-methylpiperidin-1-yl moiety at the 3rd position. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CHLORO-4-(2,4-DIMETHYLBENZENESULFONYL)-3-(4-METHYLPIPERIDINE-1-CARBONYL)QUINOLINE typically involves multi-step reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated quinoline under the influence of a palladium catalyst .

  • Step 1: Halogenation of Quinoline

    • Quinoline is halogenated using a halogenating agent such as N-chlorosuccinimide (NCS) to introduce a chloro group at the 6th position.
  • Step 2: Sulfonylation

    • The halogenated quinoline is then subjected to sulfonylation using a sulfonyl chloride derivative of 2,4-dimethylphenyl in the presence of a base like triethylamine.
  • Step 3: Carbonylation

    • The sulfonylated quinoline undergoes carbonylation with 4-methylpiperidin-1-yl carbonyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-CHLORO-4-(2,4-DIMETHYLBENZENESULFONYL)-3-(4-METHYLPIPERIDINE-1-CARBONYL)QUINOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

6-CHLORO-4-(2,4-DIMETHYLBENZENESULFONYL)-3-(4-METHYLPIPERIDINE-1-CARBONYL)QUINOLINE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the development of bioactive compounds for studying biological pathways.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-CHLORO-4-(2,4-DIMETHYLBENZENESULFONYL)-3-(4-METHYLPIPERIDINE-1-CARBONYL)QUINOLINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-CHLORO-4-(2,4-DIMETHYLBENZENESULFONYL)-3-(4-METHYLPIPERIDINE-1-CARBONYL)QUINOLINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both sulfonyl and carbonyl groups attached to the quinoline ring enhances its reactivity and potential for diverse applications.

Properties

IUPAC Name

[6-chloro-4-(2,4-dimethylphenyl)sulfonylquinolin-3-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O3S/c1-15-8-10-27(11-9-15)24(28)20-14-26-21-6-5-18(25)13-19(21)23(20)31(29,30)22-7-4-16(2)12-17(22)3/h4-7,12-15H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDCAHCHKYXMAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=C(C=C(C=C4)C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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